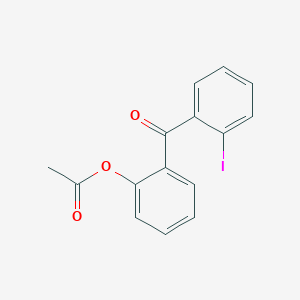

2-Acetoxy-2'-iodobenzophenone

Description

2-Acetoxy-2'-iodobenzophenone (CAS: 890099-22-6) is a benzophenone derivative featuring an acetoxy group at the 2-position and an iodine atom at the 2'-position of the aromatic rings. Its molecular formula is C₁₅H₁₁IO₃, with a molecular weight of 366.15 g/mol . The compound is commercially available through suppliers like LEAP CHEM CO., LTD. and CymitQuimica, with a purity of 90% . Its structure combines electron-withdrawing (iodo) and electron-donating (acetoxy) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and photochemical applications .

Properties

IUPAC Name |

[2-(2-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJSOPCXCHEVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641567 | |

| Record name | 2-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-22-6 | |

| Record name | 2-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-2’-iodobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to a hydroxyl group.

Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products:

Oxidation: Formation of 2’-iodobenzoic acid.

Reduction: Formation of 2’-hydroxybenzophenone.

Substitution: Formation of 2’-amino-2-acetoxybenzophenone or 2’-thiol-2-acetoxybenzophenone.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 2-Acetoxy-2'-iodobenzophenone

- Molecular Formula: C15H13IO3

- Molecular Weight: 348.17 g/mol

The compound features an acetoxy group at the second position and an iodine atom at the para position relative to the carbonyl group of the benzophenone structure. This arrangement influences its reactivity and biological activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for:

- Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols.

- Oxidation Reactions: The acetoxy group can be oxidized to yield carboxylic acids.

Common Reagents:

- Nucleophilic substitution often utilizes sodium iodide in acetone.

- Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reductions.

- Oxidizing agents such as potassium permanganate are used for oxidation reactions.

Biological Applications

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties: It has shown potential in scavenging free radicals, contributing to protective effects against oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest inhibition of cyclooxygenase enzymes involved in inflammatory processes.

- Antimicrobial Activity: Investigations into its efficacy against various microbial strains have demonstrated notable inhibitory effects.

Antioxidant Activity Study

A study evaluated the compound's ability to scavenge free radicals, revealing its potential as a protective agent against oxidative damage. The results indicated significant antioxidant activity compared to standard antioxidants.

Anti-inflammatory Mechanism

Research focused on the compound's interaction with cyclooxygenase enzymes, demonstrating its capacity to reduce inflammation markers in vitro. This suggests a mechanism that could lead to therapeutic applications in inflammatory diseases.

Microbial Inhibition Research

A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’-iodobenzophenone involves its ability to form covalent bonds with target molecules. The iodo group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. This interaction can inhibit enzyme activity or alter protein function, leading to its effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Iodoacetophenone (CAS: 2142-70-3)

- Structure: Simpler acetophenone derivative with an iodine atom at the 2-position.

- Molecular Formula : C₈H₇IO; Molecular Weight : 246.04 g/mol .

- Key Differences: Lacks the benzophenone core and acetoxy group present in 2-Acetoxy-2'-iodobenzophenone. Reactivity: Primarily used as a building block for Suzuki couplings or halogen exchange reactions due to the iodine’s ortho-directing effects .

2-Acetoxy-4'-iodobenzophenone

- Structure: Benzophenone derivative with acetoxy at the 2-position and iodine at the 4'-position (para-substituted).

- Key Differences :

Complex Acetoxy-Containing Bicyclic Compounds

- Examples : 3-[2-Acetoxy-2,2-bis(4-chlorophenyl)ethyl]-1-benzyl-3-ethoxycarbonyl-2,4-pyrrolidinedione (4d) .

- Structure : Bicyclic frameworks with acetoxy and halogen (Cl, F) substituents.

- Key Differences: Synthesis: Prepared via acid-catalyzed decomposition and chromatographic purification, contrasting with this compound’s likely Friedel-Crafts or coupling-based routes . Applications: Used in medicinal chemistry for their rigid, bioactive scaffolds, unlike the benzophenone derivative’s role in materials science .

Comparative Data Table

Biological Activity

2-Acetoxy-2'-iodobenzophenone, a compound with the chemical formula C15H13IO3, has garnered attention in scientific research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential applications in medicine, and relevant research findings.

This compound is synthesized through the acetylation of 2'-iodobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. The reaction typically occurs at low temperatures (0-5°C) to ensure selective acetylation of the hydroxyl group. The compound is characterized by its iodo and acetoxy functional groups, which enhance its reactivity and solubility compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules. The iodo group can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets, including enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to significant biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been utilized in studies focusing on enzyme interactions and inhibition mechanisms. Its ability to form covalent bonds makes it a useful tool for investigating enzyme kinetics and pathways.

Anticancer Properties

The compound is explored as a potential anticancer agent. Its structural characteristics allow it to interfere with cellular processes associated with cancer progression. Preliminary studies suggest that derivatives of 2-acetoxy compounds may exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate these effects fully .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Similar compounds have shown efficacy against viral proteases, suggesting that this compound may also inhibit viral replication through similar mechanisms. The interaction with viral proteins could be a promising area for future research .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : A study evaluated various derivatives for their inhibitory potential against viral proteases, revealing that modifications in structure significantly influenced activity .

- Cytotoxicity Assessments : Research involving cytotoxicity assays indicated that certain derivatives exhibited significant cell viability reduction in cancer cell lines, highlighting their potential as therapeutic agents .

- Antioxidant Activity : Other studies have suggested that related compounds possess antioxidant properties, which may contribute to their overall biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Iodo Group | Acetoxy Group | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | Yes | Yes | Potentially present | Yes |

| 2-Acetoxybenzophenone | No | Yes | Limited | No |

| 2-Iodobenzophenone | Yes | No | Limited | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.